Ascorbic acid is predominantly found in fruits and vegetables, particularly citrus fruits, strawberries, kiwi, bell peppers, and leafy greens. It can also be synthesized industrially from glucose through several chemical processes.
Ascorbic acid is classified as a vitamin due to its vital role in human health. It is categorized as a hydrophilic compound because of its solubility in water. In terms of chemical classification, it is recognized as a lactone derived from 2-keto-L-gulonic acid.
The synthesis of ascorbic acid can be achieved through various methods, primarily categorized into two main processes: the Reichstein process and biotechnological fermentation.
In the Reichstein process, yields of over 90% are common at each step, making it economically viable for large-scale production. The biotechnological method has been refined to achieve higher yields with fewer steps involved, significantly reducing production costs .
Ascorbic acid has the molecular formula C₆H₈O₆ and features a furan-based lactone structure. Its structural formula includes an enediol group adjacent to a carbonyl group, which contributes to its acidity and antioxidant properties.
The resonance stabilization of the ascorbate anion (the deprotonated form) enhances its reactivity and acidity compared to simple alcohols .
Ascorbic acid participates in numerous chemical reactions due to its reducing properties:
The stability of ascorbic acid is influenced by pH levels; it is more stable in acidic conditions. The oxidation process can be accelerated by light and heat exposure.
Ascorbic acid functions primarily as an electron donor in biological systems, acting as an antioxidant that scavenges free radicals and reactive oxygen species. This action helps protect cells from oxidative stress.
Relevant analyses show that ascorbic acid can degrade into various products when exposed to unfavorable conditions, necessitating careful handling during storage and use .
Ascorbic acid has extensive applications across various fields:
Scurvy, the debilitating consequence of prolonged ascorbic acid deficiency, was first documented in 1550 BC in the Ebers Papyrus, an Egyptian medical scroll describing symptoms resembling scurvy and recommending onion consumption—a weak source of vitamin C [6] [8]. By the Age of Exploration, scurvy had become the foremost cause of naval mortality, killing an estimated two million sailors between Columbus’s voyages and the mid-19th century [9]. The disease manifested through hemorrhagic gingivitis, impaired wound healing, and lethargy, often progressing to death from cerebral or cardiac hemorrhage [6] [9].
Scottish naval surgeon James Lind (1716–1794) conducted the first controlled clinical trial in medical history aboard HMS Salisbury in 1747. Selecting 12 sailors with comparable scurvy symptoms (putrid gums, skin spots, knee weakness), Lind divided them into six pairs with identical basal diets but different daily supplements:
Table 1: Outcomes of James Lind’s 1747 Scurvy Trial
Treatment Group | Clinical Improvement | Time to Recovery |
---|---|---|
Citrus fruits | Dramatic recovery | 6 days |
Cider | Moderate improvement | >14 days |
All other treatments | No significant change | Not applicable |
Only the citrus group showed rapid, complete recovery. Despite Lind’s findings published in his 1753 Treatise on the Scurvy, bureaucratic inertia delayed implementation. Not until 1795 did the British Admiralty mandate lemon juice rations for sailors, reducing scurvy mortality to near zero and earning British sailors the nickname "limeys" [8] [10]. Lind’s work established core principles of clinical trials: comparative intervention groups, standardized baseline conditions, and objective outcome assessment.
The early 20th century witnessed a concerted search for scurvy’s molecular cause. Norwegian biochemists Axel Holst and Alfred Fröhlich established in 1907 that guinea pigs—like humans—could not synthesize the antiscorbutic factor and developed scurvy when deprived of fresh produce. Feeding them cabbage reversed symptoms, enabling systematic study [5] [8].
Hungarian physiologist Albert Szent-Györgyi, while studying cellular respiration at Cambridge University (1927–1929), isolated a powerful reducing compound from adrenal glands and citrus. Initially termed "hexuronic acid" due to its six-carbon sugar-like structure (C₆H₁₀O₆), he suspected but could not prove its antiscorbutic properties [1] [5]. In 1930, at Hungary’s University of Szeged, Szent-Györgyi collaborated with American chemist Joseph Louis Svirbely to test hexuronic acid in scorbutic guinea pigs. Svirbely divided animals into two groups:
Szent-Györgyi then faced a purification challenge: citrus sources contained interfering sugars. A serendipitous dinner of paprika (a Szeged regional specialty) led him to test the fruit. He discovered paprika was exceptionally rich in hexuronic acid, enabling crystallization of kilograms of the compound [1]. In 1932, Charles Glen King at the University of Pittsburgh independently isolated the antiscorbutic factor from lemon juice, confirming its identity with Szent-Györgyi’s hexuronic acid [5].
British chemist Walter Norman Haworth determined hexuronic acid’s precise molecular structure in 1933: a γ-lactone ring with an enediol group critical for electron donation. Renamed ascorbic acid (from Latin scorbutus, "scurvy"), Haworth synthesized it from glucose, enabling mass production [5] [8].
The discovery of ascorbic acid’s dual role as a vitamin and redox catalyst earned dual Nobel Prizes in 1937:
Szent-Györgyi’s subsequent work revealed ascorbic acid’s centrality in cellular redox systems. He demonstrated its capacity to shuttle between oxidized (dehydroascorbic acid) and reduced states, facilitating electron transfer in reactions like mitochondrial respiration and collagen biosynthesis [1]. His isolation of muscle proteins actin and myosin, and characterization of adenosine triphosphate (ATP) as the energy currency of cells, further cemented the biochemical significance of redox reactions initially explored through ascorbic acid [1].
Table 2: Key Events in Ascorbic Acid’s Scientific Emergence
Year | Scientist(s) | Contribution | Significance |
---|---|---|---|
1747 | James Lind | Controlled trial proving citrus curative for scurvy | Established clinical trial methodology |
1907 | Holst & Fröhlich | Scurvy induction in guinea pigs | Created animal model for vitamin research |
1928 | Albert Szent-Györgyi | Isolation of hexuronic acid | Identified compound later named vitamin C |
1932 | Charles Glen King | Confirmed hexuronic acid as antiscorbutic factor | Validated biological activity |
1933 | Walter Norman Haworth | Structural determination & synthesis of ascorbic acid | Enabled industrial production |
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ The hydroxyl radical (•OH) induces oxidative DNA damage selectively in malignant cells. This mechanism is exploited in intravenous ascorbate cancer trials [4].
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